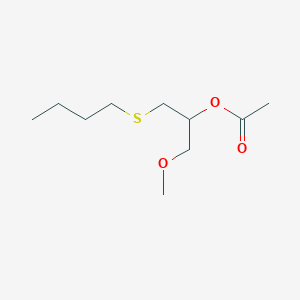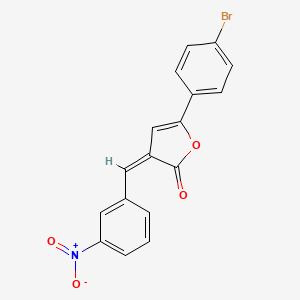
2-(butylthio)-1-(methoxymethyl)ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(butylthio)-1-(methoxymethyl)ethyl acetate is a chemical compound that belongs to the class of organic compounds known as esters. It is commonly used in scientific research due to its unique properties and applications.
作用機序
The mechanism of action of 2-(butylthio)-1-(methoxymethyl)ethyl acetate is not well understood. However, it is believed to work by inhibiting certain enzymes in the body, leading to a decrease in the production of certain chemicals.
Biochemical and Physiological Effects:
2-(butylthio)-1-(methoxymethyl)ethyl acetate has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, making it a potential treatment for various inflammatory conditions. It has also been shown to have antifungal and antibacterial properties, making it a potential treatment for various infections.
実験室実験の利点と制限
One of the main advantages of using 2-(butylthio)-1-(methoxymethyl)ethyl acetate in lab experiments is its ease of synthesis. It is also relatively inexpensive compared to other reagents. However, it has some limitations, including its potential toxicity and lack of specificity in certain reactions.
将来の方向性
There are many potential future directions for research involving 2-(butylthio)-1-(methoxymethyl)ethyl acetate. One area of interest is its potential as a treatment for various inflammatory conditions. Another area of interest is its potential as a treatment for various infections. Additionally, further research is needed to better understand its mechanism of action and to develop more specific reactions using this compound.
合成法
The synthesis of 2-(butylthio)-1-(methoxymethyl)ethyl acetate involves the reaction of butanethiol with 2-(chloromethyl)oxirane in the presence of sodium acetate. The resulting product is then reacted with sodium methoxide in methanol to form 2-(butylthio)-1-(methoxymethyl)ethyl acetate. This synthesis method is relatively simple and efficient, making it a popular choice for researchers.
科学的研究の応用
2-(butylthio)-1-(methoxymethyl)ethyl acetate is widely used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis reactions, as it can be easily converted into other useful compounds. It is also used as a solvent in various chemical reactions.
特性
IUPAC Name |
(1-butylsulfanyl-3-methoxypropan-2-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3S/c1-4-5-6-14-8-10(7-12-3)13-9(2)11/h10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBBIJNKUNEDQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCC(COC)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Butylsulfanyl-3-methoxypropan-2-yl) acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-benzyl-1-piperazinyl)-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5215516.png)
![2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5215535.png)
![N-[1-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B5215537.png)
![1-(2,5-dimethoxyphenyl)-5-{[(2,5-dimethoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5215538.png)
![2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5215549.png)
![3-(4-{4-[4-(dimethylamino)phenyl]-1,3-butadien-1-yl}-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B5215557.png)
![N-(3-acetylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5215561.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-(4-morpholinyl)benzoic acid](/img/structure/B5215565.png)
![N-benzyl-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5215567.png)
![N-[2-(acetylamino)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5215574.png)



![N-{2-[(2-chlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide](/img/structure/B5215609.png)